molecular formula C16H17NO3 B4406053 N-(2-methoxyphenyl)-3-phenoxypropanamide

N-(2-methoxyphenyl)-3-phenoxypropanamide

Cat. No.: B4406053
M. Wt: 271.31 g/mol
InChI Key: JOVXNRNJAXCCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenoxy group attached to the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-phenoxypropanamide typically involves the reaction of 2-methoxyaniline with 3-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenoxypropanamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-phenoxypropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-3-phenoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It may be investigated for its pharmacological properties and potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)thiourea: Similar structure with a thiourea group instead of the amide group.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine: Contains a methoxyphenyl group and is used as a hallucinogen.

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Contains a benzimidazole ring and is studied for its leishmanicidal activity.

Uniqueness: N-(2-methoxyphenyl)-3-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-15-10-6-5-9-14(15)17-16(18)11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVXNRNJAXCCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3-phenoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-3-phenoxypropanamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-3-phenoxypropanamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-3-phenoxypropanamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-3-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.